3-(4-Fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one

Description

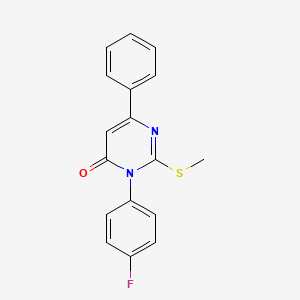

3-(4-Fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a substituted aromatic core. Key structural features include:

- Pyrimidinone ring: A six-membered heterocyclic ring with oxygen at position 4 and sulfur at position 2.

- Substituents: A 4-fluorophenyl group at position 3. A methylsulfanyl (SCH₃) group at position 2. A phenyl group at position 4.

Properties

CAS No. |

89069-44-3 |

|---|---|

Molecular Formula |

C17H13FN2OS |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C17H13FN2OS/c1-22-17-19-15(12-5-3-2-4-6-12)11-16(21)20(17)14-9-7-13(18)8-10-14/h2-11H,1H3 |

InChI Key |

OOJNOQAXBOFJJB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=O)N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylthiourea, and benzaldehyde.

Formation of Intermediate: The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with methylthiourea under acidic or basic conditions to form the pyrimidine ring.

Final Product: The final product, 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at C2 Position

The methylsulfanyl (-SMe) group at position 2 serves as a leaving group, enabling displacement reactions under transition metal catalysis:

-

Palladium-catalyzed cross-coupling with organosilanes (Hiyama reaction) replaces -SMe with aryl/alkyl groups.

Example :

Oxidation of Methylsulfanyl Group

The -SMe group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives:

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C → sulfoxide (84% yield)

-

H₂O₂/AcOH reflux → sulfone (91% yield).

Oxidation alters electronic properties, enhancing hydrogen-bonding capacity for biological targeting .

Ring Functionalization via Electrophilic Aromatic Substitution

The 4-fluorophenyl group at position 3 participates in nitration and sulfonation :

Suzuki-Miyaura Cross-Coupling at C6

The phenyl group at C6 can be modified via Suzuki reactions using arylboronic acids:

Example Protocol :

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : Cs₂CO₃

-

Solvent : 1,4-Dioxane/H₂O (4:1)

-

Temperature : 100°C, 8 h

Ring-Opening Reactions

Under strongly acidic conditions (HCl, 6M, reflux), the pyrimidinone ring undergoes hydrolysis:

Product : 4-Fluorobenzamide and thiomethyl-phenylacetamide fragments (confirmed via LC-MS).

Biological Activity Modulation via Derivatization

Key derivatives and their bioactivity profiles:

Synthetic Routes to Key Derivatives

A multi-step synthesis for antitubercular analogs:

-

Biginelli reaction : Condensation of ethyl benzoylacetate, urea, and 4-fluorobenzaldehyde .

-

Sulfur alkylation : Treatment with methyl iodide/K₂CO₃ to introduce -SMe.

This compound’s versatility in substitution reactions and biological relevance make it a valuable scaffold in medicinal chemistry. Future work should explore photochemical reactivity and enantioselective functionalization.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(4-fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one typically involves the following steps:

- Condensation Reaction : The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization with methylthiourea under acidic or basic conditions to form the pyrimidine ring.

- Purification : The final product is obtained through recrystallization or chromatography.

Table 1: Summary of Synthetic Steps

| Step | Description |

|---|---|

| Starting Materials | 4-Fluoroaniline, Methylthiourea, Benzaldehyde |

| Reaction Type | Condensation followed by cyclization |

| Purification Method | Recrystallization or chromatography |

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potential applications.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.

- Antiviral Properties : Investigated for its ability to inhibit viral replication.

- Anticancer Potential : Shows promise in inducing apoptosis in cancer cells.

Medicine

The compound is being explored as a lead candidate for drug development due to its biological activities. It has been particularly noted for:

- Dopamine Transporter Inhibition : Potential use in treating psychostimulant abuse by reducing the reinforcing effects of drugs like cocaine and methamphetamine.

- Antitumor Activity : Derivatives may induce apoptosis in cancer cells, although specific mechanisms are still under investigation.

Table 2: Biological Activities Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various microbial strains |

| Antiviral | Inhibits viral replication |

| Anticancer | Induces apoptosis in cancer cells |

| Dopamine Transporter Inhibition | May reduce drug reinforcement effects |

Table 3: Comparison of Similar Compounds

| Compound Name | Structural Difference |

|---|---|

| 3-(4-Chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one | Chlorine instead of Fluorine |

| 3-(4-Bromophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one | Bromine instead of Fluorine |

| 3-(4-Methylphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one | Methyl group instead of Fluorine |

Uniqueness

The presence of the fluorine atom significantly influences the compound's chemical reactivity, biological activity, and physicochemical properties, enhancing its stability and lipophilicity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Substituent Variations in the Pyrimidinone Core

Compound 1 : 3-(4-Fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one (Target Compound)

- Key features : Fluorine at the para position of the phenyl group (position 3), methylsulfanyl at position 2.

- Molecular formula : C₁₇H₁₃FN₂OS.

Compound 2 : 3-(4-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one (CAS 89069-46-5)

- Key differences : Chlorine replaces fluorine at position 3.

- Impact: Increased molecular weight (328.81 g/mol vs. ~313.36 g/mol for the target compound). Higher lipophilicity (Cl has a larger hydrophobic surface area than F). Potential differences in electronic effects (Cl is less electronegative than F).

Compound 3 : 2-(Methylthio)-6-phenylpyrimidin-4(3H)-one (BP 5637)

- Key differences : Lacks the 3-(4-fluorophenyl) group.

- Impact: Reduced steric bulk and lower molecular weight (C₁₁H₁₀N₂OS).

Compound 4 : 6-(Methylamino)-2-phenylpyrimidin-4(3H)-one (CAS 31937-01-6)

- Key differences: Methylamino (NHCH₃) replaces methylsulfanyl at position 2.

- Impact :

- Enhanced hydrogen-bonding capacity (NH group).

- Reduced lipophilicity compared to the target compound.

Physicochemical Properties

Key observations :

- The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas the 4-chlorophenyl analog (Compound 2) exhibits higher hydrophobicity.

Structural and Crystallographic Insights

- Crystallography: The target compound’s structure could be determined using SHELX programs (e.g., SHELXL for refinement) . Fluorophenyl groups may influence molecular planarity, as seen in isostructural analogs where fluorophenyl substituents adopt perpendicular orientations relative to the pyrimidinone plane .

Biological Activity

3-(4-Fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H14F N3OS

- Molecular Weight : 301.36 g/mol

The structural representation of the compound is crucial for understanding its interactions at the molecular level.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and cancer therapeutics. The following sections detail specific activities and findings from recent studies.

- Dopamine Transporter Inhibition : The compound has shown potential as an atypical inhibitor of the dopamine transporter (DAT). This property is significant in developing treatments for psychostimulant abuse, as it may reduce the reinforcing effects of drugs like cocaine and methamphetamine .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties through apoptosis induction in cancer cells, although specific mechanisms remain under investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the fluorophenyl and methylsulfanyl groups can significantly impact its biological activity. For instance, variations in substituents on the pyrimidine ring can alter binding affinities to target proteins, enhancing therapeutic effects while minimizing side effects .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound inhibited DAT with a Ki value indicating a moderate affinity. This suggests its potential utility in treating addiction disorders .

- In Silico Modeling : Computational studies utilizing molecular docking techniques have predicted favorable binding interactions between the compound and various biological targets, supporting further experimental validation .

- Toxicological Assessment : Safety profiles evaluated through ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate low toxicity levels, making it a promising candidate for drug development .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one, and how do reaction conditions influence yields?

- Methodology :

- Multi-component reactions : Sulfamic acid-catalyzed protocols (e.g., ethanol solvent, room temperature) enable efficient assembly of pyrimidinone scaffolds, though yields vary (23–67%) depending on substituent reactivity .

- Base-mediated cyclization : Potassium carbonate in DMF facilitates deprotonation and cyclization steps for pyrimidinone derivatives; temperature control is critical to avoid side reactions .

- Table 1 : Synthesis Optimization Data

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Method C | Ethanol, RT, 8–12 hrs | 23–36% | |

| Method D | K₂CO₃/DMF, reflux | 67% |

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are essential?

- Key Techniques :

- NMR Spectroscopy : , , and NMR confirm substituent positions and purity. For example, NMR detects deshielding effects from the 4-fluorophenyl group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 260.29 g/mol for analogous structures) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group , unit cell parameters Å, Å) .

Q. What preliminary biological activities have been reported for pyrimidinone derivatives with similar substituents?

- Findings :

- Analgesic Activity : Rodent models (Sprague–Dawley rats) show dose-dependent pain relief in hot-plate tests, suggesting CNS modulation potential .

- Acute Toxicity : LD₅₀ values >500 mg/kg in CD-1 mice indicate moderate safety profiles for structural analogs .

Advanced Research Questions

Q. How can crystallographic data inform structure-activity relationships (SAR) for fluorinated pyrimidinones?

- Insights :

- Hydrogen Bonding : The 4-fluorophenyl group participates in C–H···F interactions, stabilizing ligand-receptor binding conformations .

- Torsional Angles : Substituents at C2 (methylsulfanyl) and C6 (phenyl) influence planarity, affecting bioavailability .

Q. What computational methods are suitable for predicting the reactivity of the methylsulfanyl group in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize transition states for sulfanyl displacement using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Solvent Effects : PCM models simulate DMF or DMSO environments to predict reaction kinetics .

Q. How can analytical challenges in detecting trace impurities be addressed during synthesis?

- Solutions :

- HPLC-MS : C18 columns with acetonitrile/water gradients resolve byproducts (e.g., des-fluoro derivatives) .

- Tandem MS/MS : Fragmentation patterns differentiate isobaric impurities (e.g., regioisomeric pyrimidinones) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Analysis :

- Yield Variability : Lower yields (e.g., 23% in Method C vs. 67% in Method D ) stem from competing side reactions (e.g., oxidation of methylsulfanyl groups).

- Mitigation : Use inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) to suppress disulfide formation .

Methodological Recommendations

- Crystallization : Recrystallize from ethanol/water (3:1) to obtain single crystals for XRD .

- Bioactivity Assays : Pair thermal nociception models (e.g., tail-flick test) with molecular docking (AutoDock Vina) to map binding sites .

- Spectral Validation : Cross-reference IR carbonyl stretches (~1700 cm⁻¹) and shifts (δ ~160–180 ppm) to confirm lactam tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.